molecular formula C8H7ClFNO B8224799 4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride

4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride

Cat. No.: B8224799
M. Wt: 187.60 g/mol
InChI Key: NQCVBRJVNJQIPK-FLIBITNWSA-N
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Description

4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride is an organic compound with a complex structure that includes a benzene ring substituted with a fluorine atom, a hydroxyl group, a methyl group, and a carboximidoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoro-2-methylbenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with hydroxylamine to yield the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acids and Bases: Hydrochloric acid, sodium hydroxide.

Major Products Formed

The major products formed from these reactions include substituted derivatives, oximes, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pathways involved may include the formation of reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride include:

  • 4-fluoro-2-methylbenzoic acid
  • 4-fluoro-2-methylbenzoyl chloride
  • 4-fluoro-2-methylbenzamide
  • 4-fluoro-2-methylbenzonitrile

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl and carboximidoyl chloride groups provide sites for further chemical modification and interaction with biological targets .

Properties

IUPAC Name

(1Z)-4-fluoro-N-hydroxy-2-methylbenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c1-5-4-6(10)2-3-7(5)8(9)11-12/h2-4,12H,1H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCVBRJVNJQIPK-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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